6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethyl group, a sulfonyl chloride group, and a methyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride: A fluoride derivative with similar reactivity.
Uniqueness: 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C7H5ClF3NO2S |
---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(7(9,10)11)3-6(12-4)15(8,13)14/h2-3H,1H3 |
InChI Key |
RCOWWGFPAIITDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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